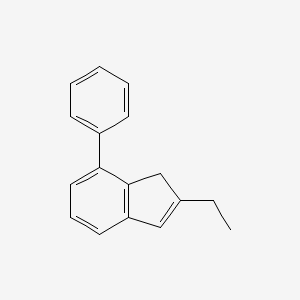
2-Ethyl-7-phenyl-1H-indene
概要
説明
2-Ethyl-7-phenyl-1H-indene is a chemical compound with the molecular formula C17H16 . It has a molecular weight of 220.31 .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-7-phenyl-1H-indene consists of a three-ring system with two six-membered rings and one five-membered ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-7-phenyl-1H-indene are not detailed in the literature, general reactions of indene derivatives are known . For example, indene derivatives can undergo reactions such as cycloisomerization, carboannulation, and Suzuki coupling .Physical And Chemical Properties Analysis
2-Ethyl-7-phenyl-1H-indene has a predicted boiling point of 372.3±37.0 °C and a predicted density of 1.035±0.06 g/cm3 .科学的研究の応用
Chemical Synthesis and Structural Studies
2-Ethyl-7-phenyl-1H-indene and its derivatives have been explored in chemical synthesis. For instance, derivatives of 2-phenyl-1H-indene-1-one exhibit antibacterial properties against both gram-negative and gram-positive bacteria. These compounds have been characterized using various spectroscopic techniques and analyzed through density functional theory (DFT) (El‐Sheshtawy & Baker, 2014).
Polymer Solar Cells
Indene derivatives are also significant in the field of solar energy. Indene-C60 bisadduct (ICBA) has been used as an electron-cascade acceptor material in polymer solar cells. It enhances the power conversion efficiency of the cells, providing more routes for charge transfer at the donor/acceptor interface (Cheng, Li & Zhan, 2014).
Transition Metal Complexes
2-Phosphorus-substituted indenes, including variants of 2-ethyl-7-phenyl-1H-indene, are used in creating transition metal complexes. These compounds have been synthesized through various chemical reactions and analyzed for their potential in applications like organometallic chemistry (Kazul'kin et al., 2005).
Liquid Crystal Technology
5,6-Difluoro-1H-indene derivatives, related to 2-ethyl-7-phenyl-1H-indene, have been developed as novel core structures for liquid crystals. They exhibit high optical anisotropy and are useful in technologies requiring high nematic–isotropic transition temperature (Yokokoji, Shimizu & Inoue, 2009).
Material Science
In material science, indene derivatives are used in creating new polymers with interesting properties like thermoreversible polymerization/depolymerization and high solubility in organic solvents. Such materials are based on functionalized indene monomeric units and have potential applications in nanotechnology and polymer chemistry (Cappelli et al., 2007).
Metallocene Chemistry
2-Ethyl-7-phenyl-1H-indene derivatives are used in synthesizing metallocene complexes involving titanium and zirconium. These complexes, showing potential in polymerization processes, are synthesized by modifying the structures of indene molecules (Morton et al., 2014).
特性
IUPAC Name |
2-ethyl-7-phenyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTHSRTZOOWAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593571 | |
| Record name | 2-Ethyl-7-phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-phenyl-1H-indene | |
CAS RN |
154380-63-9 | |
| Record name | 2-Ethyl-7-phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)


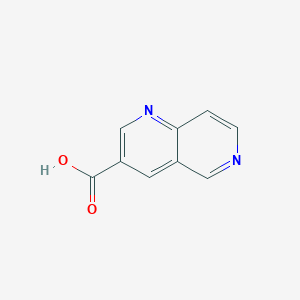
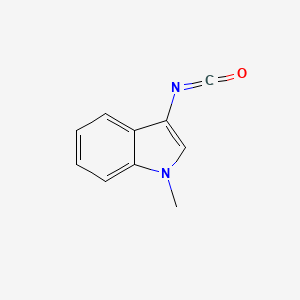
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)
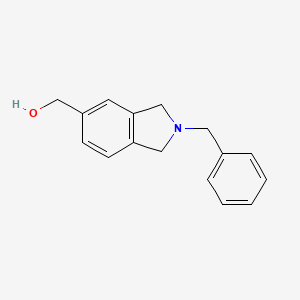
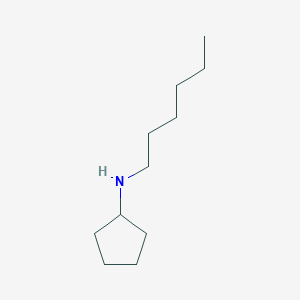

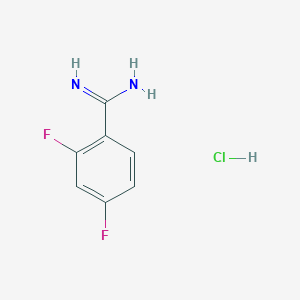
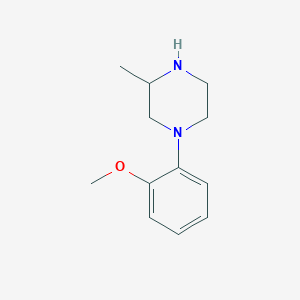
![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)